molecular formula C9H17NO4 B3032816 DIETHYL N-METHYLIMINODIACETATE CAS No. 5412-66-8

DIETHYL N-METHYLIMINODIACETATE

Cat. No.: B3032816
CAS No.: 5412-66-8
M. Wt: 203.24 g/mol
InChI Key: ODKKLRIGMTZMLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl N-methyliminodiacetate: is an organic compound with the molecular formula C9H17NO4. It is a derivative of iminodiacetic acid, where the nitrogen atom is methylated and the carboxyl groups are esterified with ethyl groups. This compound is primarily used in organic synthesis and as a chelating agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl N-methyliminodiacetate can be synthesized through the esterification of N-methyliminodiacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The process includes the use of high-purity starting materials and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Diethyl N-methyliminodiacetate can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Diethyl N-methyliminodiacetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a chelating agent to bind metal ions, which can be crucial in studying metalloproteins and metalloenzymes.

Medicine: The compound’s chelating properties make it useful in developing diagnostic agents and treatments for metal poisoning.

Industry: In industrial applications, this compound is used in the formulation of metal ion sequestrants and as an intermediate in the production of various chemicals.

Mechanism of Action

Molecular Targets and Pathways: Diethyl N-methyliminodiacetate exerts its effects primarily through its ability to chelate metal ions. The nitrogen and oxygen atoms in the molecule coordinate with metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes or facilitate the removal of metal ions from biological systems.

Comparison with Similar Compounds

    N-Methyliminodiacetic acid (MIDA): Similar in structure but lacks the ethyl ester groups.

    Imidodiacetic acid (IDA): The parent compound without methylation on the nitrogen atom.

    Nitrilotriacetic acid (NTA): Contains an additional carboxyl group, providing different chelating properties.

    N-Hydroxyiminodiacetic acid (HIDA): Contains a hydroxyl group, offering different reactivity and chelation properties.

Uniqueness: Diethyl N-methyliminodiacetate’s unique combination of esterified carboxyl groups and a methylated nitrogen atom provides distinct reactivity and chelating properties compared to its analogs. This makes it particularly useful in specific synthetic and chelation applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 2-[(2-ethoxy-2-oxoethyl)-methylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-4-13-8(11)6-10(3)7-9(12)14-5-2/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKKLRIGMTZMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202464
Record name Ethyl N-(2-ethoxy-2-oxoethyl)-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5412-66-8
Record name N-(2-Ethoxy-2-oxoethyl)-N-methylglycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5412-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl N-(2-ethoxy-2-oxoethyl)-N-methylglycinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005412668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC6318
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl N-(2-ethoxy-2-oxoethyl)-N-methylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl N-(2-ethoxy-2-oxoethyl)-N-methylglycinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL N-(2-ETHOXY-2-OXOETHYL)-N-METHYLGLYCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YYB3A4Y5T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIETHYL N-METHYLIMINODIACETATE
Reactant of Route 2
Reactant of Route 2
DIETHYL N-METHYLIMINODIACETATE
Reactant of Route 3
Reactant of Route 3
DIETHYL N-METHYLIMINODIACETATE
Reactant of Route 4
Reactant of Route 4
DIETHYL N-METHYLIMINODIACETATE
Reactant of Route 5
Reactant of Route 5
DIETHYL N-METHYLIMINODIACETATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
DIETHYL N-METHYLIMINODIACETATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.